N-(pyridin-4-ylmethyl)adamantan-2-amine
Description
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-3-17-4-2-11(1)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h1-4,12-16,18H,5-10H2 |
InChI Key |
RMZMZFDCMVNORU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridinyl ring or the adamantyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
Biological Activities
N-(pyridin-4-ylmethyl)adamantan-2-amine exhibits a range of biological activities that make it a candidate for further investigation:
- Antiviral Properties : Compounds with adamantane structures have historically been linked to antiviral effects, particularly against influenza viruses. The incorporation of a pyridine moiety may enhance these properties through increased lipophilicity and interaction with viral proteins .
- Anticancer Potential : The adamantane structure has been associated with anticancer activities. Research indicates that derivatives of adamantane can modulate cell signaling pathways involved in tumor growth and metastasis, suggesting that this compound may have similar effects .
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Neuropeptide FF Receptor Antagonism : A patent describes the use of aminopyridine derivatives as neuropeptide FF receptor antagonists. This pathway is significant for pain modulation and could lead to novel analgesics .
- Inhibition of Protein Methylation : Recent studies have focused on the role of protein arginine methyltransferase 5 (PRMT5) in cancer. Compounds similar to this compound are being evaluated for their ability to inhibit PRMT5, potentially offering a new strategy for treating malignancies like non-small cell lung cancer .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, often involving the functionalization of adamantane and pyridine derivatives:
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Antiviral Studies : A study demonstrated that adamantane derivatives could inhibit viral replication in vitro, suggesting that this compound might exhibit similar effects against specific viruses .
- Cancer Research : Experimental data indicate that compounds targeting PRMT5 show promise in reducing tumor burden in preclinical models, highlighting the need for further investigation into this compound as a potential therapeutic agent .
- Neuropharmacology : The antagonistic effects on neuropeptide FF receptors suggest possible applications in pain management therapies, warranting clinical trials to evaluate efficacy and safety .
Mechanism of Action
The mechanism by which N-(pyridin-4-ylmethyl)adamantan-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyridinylmethyl group could facilitate binding to target molecules.
Comparison with Similar Compounds
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine
Structural Differences :
- The adamantane moiety is substituted at the 1-position (vs. 2-position in the target compound).
- The pyridine ring is replaced with a 5-iodothiophenyl group.
Physicochemical Properties :
1-(Adamantan-1-yl)ethylamine
Structural Differences :
- Pyridine is substituted at the 2-position (vs. 4-position in the target compound).
- An ethyl linker connects the adamantane and pyridine groups.
Functional Implications :
4-(Adamantan-2-ylamino)-N-(tert-butyl)-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide
Structural Differences :
- Incorporates a benzenesulfonamide core and a tert-butyl group.
- Shares the pyridin-4-ylmethylamino motif but with additional substituents.
Motesanib (AMG 706)
Structural Differences :
- Contains a pyridine-3-carboxamide core instead of a direct adamantane-pyridine linkage.
- Features an indole-derived substituent.
Pharmacological Profile :
- Acts as an antiangiogenic agent by targeting VEGF receptors.
- The pyridin-4-ylmethylamino group in both compounds highlights its role in kinase inhibition, though Motesanib’s additional carboxamide moiety broadens its target specificity .
Research Findings and Implications
- Positional Isomerism : The 4-pyridyl substitution in the target compound likely enhances electronic interactions compared to 2-pyridyl analogues, as seen in Motesanib’s optimized binding to kinase domains .
- Adamantane Substitution : 2-adamantyl derivatives may exhibit distinct steric profiles compared to 1-adamantyl isomers, influencing receptor selectivity .
- Functional Group Synergy : The combination of adamantane’s stability with pyridine’s polarity creates a balance between lipophilicity and solubility, critical for blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(pyridin-4-ylmethyl)adamantan-2-amine, and how can reaction parameters be optimized?
- Methodological Answer : Reductive amination and nucleophilic substitution are primary routes. For reductive amination, adamantan-2-one can react with pyridin-4-ylmethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions (40–60°C, 12–24 hours). For nucleophilic substitution, adamantan-2-yl chloride derivatives can react with pyridin-4-ylmethylamine in the presence of triethylamine (Et₃N) to neutralize HCl by-products. Optimization includes solvent selection (e.g., THF for polar intermediates), temperature control, and catalyst screening (e.g., Pd/C for hydrogenation steps). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FTIR : Identify amine N–H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹).
- NMR : ¹H NMR should show adamantane CH₂ signals (δ 1.6–2.1 ppm) and pyridyl aromatic protons (δ 8.4–8.6 ppm). ¹³C NMR confirms adamantane quaternary carbons (δ 35–45 ppm) and pyridyl C–N bonds (δ 150–160 ppm).
- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺. Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients for retention time consistency .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity assays (e.g., MTT on HEK-293 cells) assess selectivity. For neuroactive potential, ligand-gated ion channel binding assays (e.g., GABAₐ receptor) are recommended, given structural similarities to adamantane-based neuromodulators .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2018) refines bond lengths and angles. Key steps:
- Crystallization : Use vapor diffusion with dichloromethane/hexane.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters and twin correction for high-symmetry space groups (e.g., P2₁/c). Hydrogen bonding networks (e.g., N–H···N pyridine interactions) validate molecular packing .
Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?
- Methodological Answer :
- NMR Artifacts : Dynamic effects (e.g., hindered rotation of the pyridyl group) may cause splitting. Variable-temperature NMR (VT-NMR, −40°C to 80°C) clarifies conformational exchange.
- LCMS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Use post-column infusion of 0.1% formic acid to suppress metal ion interference. For ambiguous peaks, HRMS/MS with collision-induced dissociation (CID) fragments the parent ion .
Q. How do substituent modifications on the adamantane core influence pharmacological and physicochemical properties?
- Methodological Answer :
- Lipophilicity : Introduce halogen substituents (e.g., bromine at the adamantane 4-position) to enhance logP (measured via shake-flask method).
- Bioactivity : Compare MIC values in antimicrobial assays for derivatives with electron-withdrawing (e.g., –NO₂) vs. electron-donating (–OCH₃) groups.
- Solubility : Amine methylation reduces polarity; co-solvency with cyclodextrins improves aqueous solubility for in vivo studies .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., NMDA receptor). Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
